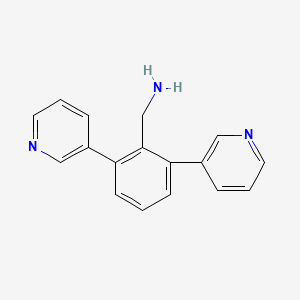
(2,6-Di(pyridin-3-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Di(pyridin-3-yl)phenyl)methanamine is an organic compound that features a phenyl ring substituted with two pyridinyl groups at the 2 and 6 positions and an amine group attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di(pyridin-3-yl)phenyl)methanamine typically involves the reaction of 2,6-dibromophenylmethanamine with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2,6-Di(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyridinyl rings can be reduced to piperidinyl rings under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of piperidinyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2,6-Di(pyridin-3-yl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of (2,6-Di(pyridin-3-yl)phenyl)methanamine depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridinyl groups. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(2,6-Di(pyridin-2-yl)phenyl)methanamine: Similar structure but with pyridinyl groups at the 2 positions.
(2,6-Di(pyridin-4-yl)phenyl)methanamine: Pyridinyl groups at the 4 positions.
(2,6-Di(pyridin-3-yl)benzylamine): Similar structure with a benzylamine group instead of a methanamine group.
Uniqueness
(2,6-Di(pyridin-3-yl)phenyl)methanamine is unique due to the specific positioning of the pyridinyl groups, which can influence its electronic properties and reactivity. This positioning can enhance its ability to act as a ligand in coordination chemistry and may impart distinct biological activities compared to its isomers.
特性
分子式 |
C17H15N3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
(2,6-dipyridin-3-ylphenyl)methanamine |
InChI |
InChI=1S/C17H15N3/c18-10-17-15(13-4-2-8-19-11-13)6-1-7-16(17)14-5-3-9-20-12-14/h1-9,11-12H,10,18H2 |
InChIキー |
XCRSLQARYPJCJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)CN)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)



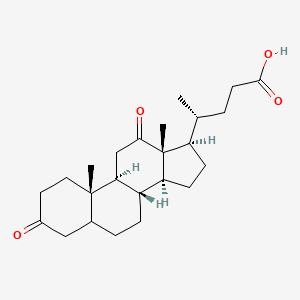


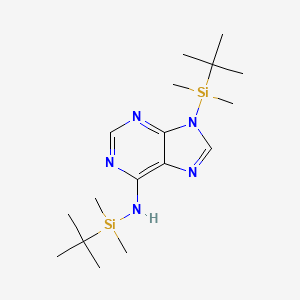
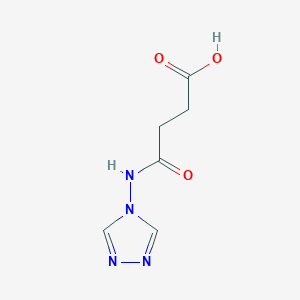

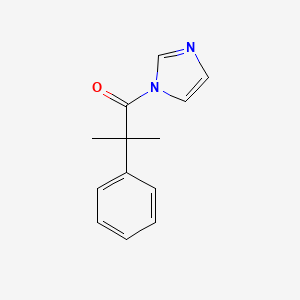
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
